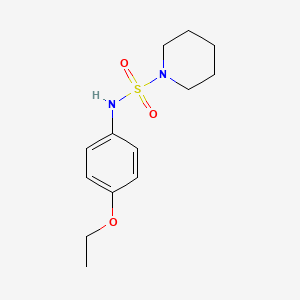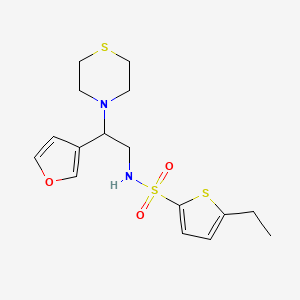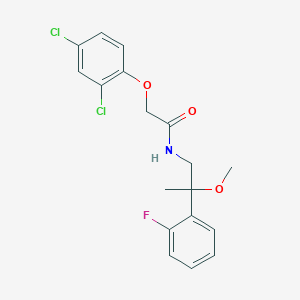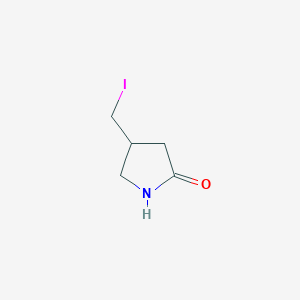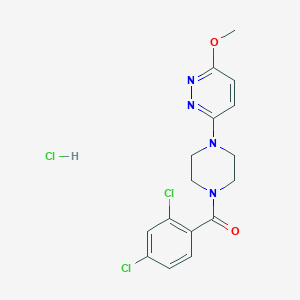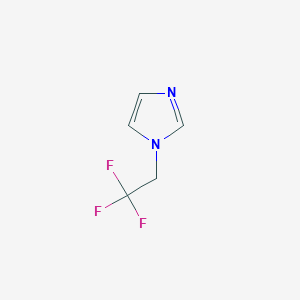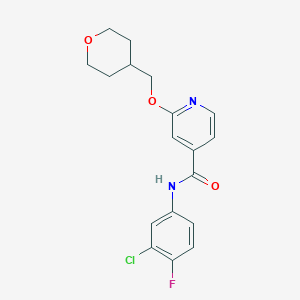
N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, also known as CFM-2, is a small molecule compound that has been extensively studied for its potential therapeutic effects. CFM-2 is a member of the isonicotinamide family of compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is not fully understood. However, it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. This compound has also been shown to have analgesic effects, reducing pain in animal models of acute and chronic pain. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has several advantages for lab experiments. It is a small molecule compound, making it easy to synthesize and modify. This compound has also been shown to be stable in various conditions, allowing for easy storage and handling. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, this compound has not been extensively studied in humans, so its potential for clinical use is still uncertain.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. One potential direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as a cancer treatment, as it has shown promise in inhibiting the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves several steps. The first step involves the synthesis of 3-chloro-4-fluoroaniline, which is then reacted with isonicotinoyl chloride to form N-(3-chloro-4-fluorophenyl)isonicotinamide. This compound is then reacted with tetrahydro-2H-pyran-4-ol in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. This compound has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, this compound has been studied for its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c19-15-10-14(1-2-16(15)20)22-18(23)13-3-6-21-17(9-13)25-11-12-4-7-24-8-5-12/h1-3,6,9-10,12H,4-5,7-8,11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUJVCVBEYTIIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorophenyl)methyl]-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2381010.png)
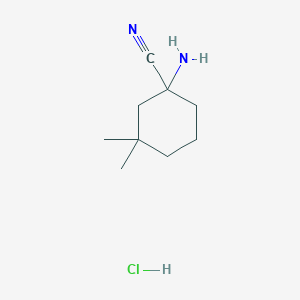
![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)
![7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2381013.png)
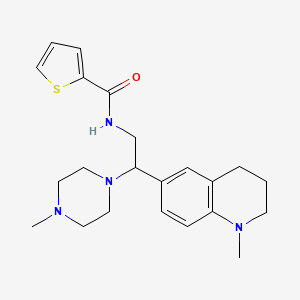
![1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone](/img/structure/B2381016.png)
